Cas no 928-97-2 ((3E)-hex-3-en-1-ol)

(3E)-Hex-3-en-1-ol, also known as leaf alcohol, is an unsaturated aliphatic alcohol with the molecular formula C₆H₁₂O. It is a colorless to pale yellow liquid with a characteristic fresh, green, grassy odor, making it a valuable intermediate in fragrance and flavor applications. The (3E)-configuration ensures high stereochemical purity, which is critical for consistent olfactory performance. Its reactivity, particularly at the double bond and hydroxyl group, allows for versatile derivatization in organic synthesis. The compound is widely used in perfumery to impart natural green notes and in agrochemical research as a semiochemical. Its stability under controlled storage conditions further enhances its utility in industrial formulations.
(3E)-hex-3-en-1-ol structure
(3E)-hex-3-en-1-ol structure
Product Name:(3E)-hex-3-en-1-ol
CAS No:928-97-2
MF:C6H12O
MW:100.158882141113
MDL:MFCD00002960
CID:83213
PubChem ID:24902033
Update Time:2025-05-21

(3E)-hex-3-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • trans-hex-3-en-1-ol
    • trans-3-Hexen-1-ol
    • (3E)-Hex-3-en-1-ol
    • (3E)-3-HEXEN-1-OL
    • 3-HEXEN-1-OL
    • E-3-HEXEN-1-OL
    • T3 HEXENOL
    • TRANS-3-HEXENOL
    • 3-Hexen-1-ol,(E)- (8CI)
    • 3-Hexen-1-ol, trans- (7CI)
    • (3E)-Hexenol
    • (E)-3-Hexen-1-ol
    • (E)-3-Hexenol
    • (3E)-3-Hexen-1-ol (ACI)
    • 3-Hexen-1-ol, (E)- (8CI)
    • trans-1-Hydroxy-3-hexene
    • (3E)-hex-3-en-1-ol
    • MDL: MFCD00002960
    • Inchi: 1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+
    • InChI Key: UFLHIIWVXFIJGU-ONEGZZNKSA-N
    • SMILES: C(/CCO)=C\CC
    • BRN: 1719713

Computed Properties

  • Exact Mass: 100.08900
  • Monoisotopic Mass: 100.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 48.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Color/Form: Colorless liquid with green aroma
  • Density: 0.817 g/mL at 25 °C(lit.)
  • Melting Point: 99 ºC
  • Boiling Point: 61-62 °C/12 mmHg(lit.)
  • Flash Point: Fahrenheit: 138.2 ° f
    Celsius: 59 ° c
  • Refractive Index: n20/D 1.439(lit.)
  • Solubility: Slightly soluble (14 g/l) (25 º C),
  • Water Partition Coefficient: Slightly soluble in water.
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 20.23000
  • LogP: 1.33500
  • Merck: 14,4700
  • FEMA: 4356 | TRANS-3-HEXENOL
  • Solubility: Slightly soluble in water, ethanol, propylene glycol, diethyl ether, miscible with oil

(3E)-hex-3-en-1-ol Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Warning
  • Hazard Statement: H226,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:UN 1987 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • HazardClass:3
  • PackingGroup:III
  • TSCA:Yes
  • Risk Phrases:R10
  • Packing Group:III

(3E)-hex-3-en-1-ol Pricemore >>

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(3E)-hex-3-en-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Unsaturated aldehydes and ketones. III. Synthesis of the violet-leaf aldehyde, trans,cis-2,6-nonadien-1-al
Jutz, Christian, Chemische Berichte, 1959, 92, 1983-9

Production Method 2

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Reference
Ring scission of cyclic β-halo ethers with samarium diiodide: a synthesis of (E)- and (Z)-enynols
Crombie, Leslie; Rainbow, Linda J., Tetrahedron Letters, 1988, 29(49), 6517-20

Production Method 3

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Octane
1.2 Reagents: Methyllithium Solvents: Diethyl ether
1.3 Reagents: Tributylamine ;  15 °C
1.4 Reagents: Hydrogen ion Solvents: Water
Reference
Syntheses using alkyne-derived alkenyl- and alkynylaluminum compounds
Zweifel, George; Miller, Joseph A., Organic Reactions (Hoboken, 1984, 32,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,1′-(1,2-ethanediyl)bis(1,1-dimet… ,  2374202-84-1 Solvents: Water-d2 ;  2 min, rt; 12 h, rt
Reference
A Supramolecular Strategy for Selective Catalytic Hydrogenation Independent of Remote Chain Length
Bender, Trandon A.; Bergman, Robert G.; Raymond, Kenneth N. ; Toste, F. Dean, Journal of the American Chemical Society, 2019, 141(30), 11806-11810

Production Method 5

Reaction Conditions
1.1 Reagents: Methyllithium
1.2 -
Reference
Ethylene oxide
Thomas, Edward W., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Iron ,  Ruthenium Solvents: Ethanol ;  2 MPa, rt → 120 °C; 4 h, 120 °C
Reference
Synthesis method of leaf alcohol from piperylene
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C; 12 h, 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Pd-catalyzed γ-arylation of γ,δ-unsaturated O-carbamates via an unusual haptotropic rearrangement
Royal, Titouan; Baudoin, Olivier, Chemical Science, 2019, 10(8), 2331-2335

Production Method 8

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  2 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ;  45 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Piperidinium acetate Solvents: Dimethyl sulfoxide ;  6 - 12 h, 100 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 14 h, reflux
1.6 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Reference
Tandem IBX-Promoted Primary Alcohol Oxidation/Opening of Intermediate β,γ-Diolcarbonate Aldehydes to (E)-γ-Hydroxy-α,β-enals
Kumari, Anupama; Gholap, Sachin P.; Fernandes, Rodney A., Chemistry - An Asian Journal, 2019, 14(13), 2278-2290

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 10 min, 0 °C; 0 °C → rt; 2.5 h, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Catalytic Regio- and Enantioselective Oxytrifluoromethylthiolation of Aliphatic Internal Alkenes by Neighboring Group Assistance
Xu, Jia; Zhang, Yuanyuan; Qin, Tian; Zhao, Xiaodan, Organic Letters, 2018, 20(20), 6384-6388

Production Method 10

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Ring scission reaction of 2-alkyl-3-chlorotetrahydrofurans by magnesium
Ding, Xinteng; Ge, Yu; Teng, Zhu; Fan, Junyao, Youji Huaxue, 1987, (4), 291-3

Production Method 11

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Poly(methylhydrosiloxane) ,  Sodium borohydride Solvents: Diisopropyl ether
Reference
Preparation of alcohols using hydride reduction
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Methyldiethoxysilane Catalysts: Sodium triethylborohydride ,  (SP-5-13)-Dichloro[N,N′-[(2,6-pyridinediyl-κN)diethylidyne]bis[2,6-bis(1-methyle… Solvents: Toluene ;  -78 °C; 1 h, 40 °C
Reference
Selective Cobalt-Catalyzed Reduction of Terminal Alkenes and Alkynes Using (EtO)2Si(Me)H as a Stoichiometric Reductant
Raya, Balaram; Biswas, Souvagya; RajanBabu, T. V., ACS Catalysis, 2016, 6(9), 6318-6323

Production Method 13

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Acyl transfer reactions with phosphine oxides: synthesis of E-homoallylic alcohols, cyclopropyl ketones, and γ-hydroxy ketones
Wallace, Paul; Warren, Stuart, Journal of the Chemical Society, 1988, (11), 2971-8

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) ,  Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile ,  Water ;  10 h, 32 °C
Reference
Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity
, Japan, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
Insect sex pheromones. Stereospecific syntheses of few lepidoptera pheromones containing (E)-alkene moiety
Vig, O. P.; Kad, G. L.; Sabharwal, Arun; Dogra, Vijay; Sharma, Sanjiv, Journal of the Indian Chemical Society, 1989, 66(4), 233-5

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water
Reference
Transition metal promoted alkylations of alkynols
Coleman, R. A.; O'Doherty, C. M.; Tweedy, H. E.; Harris, T. V.; Thompson, D. W., Journal of Organometallic Chemistry, 1976, 107(1),

Production Method 18

Reaction Conditions
Reference
Cleavage of 2-ethyl-3-bromotetrahydrofuran by magnesium
Polivin, Yu. N.; Sheveleva, T. S.; Rodin, A. P.; Karakhanov, R. A., Izvestiya Vysshikh Uchebnykh Zavedenii, 1992, 35(9), 110-12

Production Method 19

Reaction Conditions
Reference
Interaction of 2,3-dibromotetrahydrofuran with ethylmagnesium bromide
Polivin, Yu. N.; Sheveleva, T. S.; Sorokina, E. V.; Karakhanov, R. A.; Makaya, A. I.; et al, Metalloorganicheskaya Khimiya, 1991, 4(6), 1257-61

Production Method 20

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 0 °C
Reference
Synthesis of bicyclic tetrahydrofurans from linear precursors using manganese(III) acetate
Chany, Anne-Caroline; Marx, Leo B.; Burton, Jonathan W., Organic & Biomolecular Chemistry, 2015, 13(35), 9190-9193

(3E)-hex-3-en-1-ol Raw materials

(3E)-hex-3-en-1-ol Preparation Products

(3E)-hex-3-en-1-ol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:928-97-2)反-3-己烯-1-醇
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:928-97-2)TRANS-3-HEXEN-1-OL
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Amadis Chemical Company Limited
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(CAS:928-97-2)(3E)-hex-3-en-1-ol
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:21
Price ($):157.0
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Additional information on (3E)-hex-3-en-1-ol

Exploring the Versatile Applications and Properties of (3E)-hex-3-en-1-ol (CAS No. 928-97-2)

(3E)-hex-3-en-1-ol, also known as trans-3-hexen-1-ol, is a naturally occurring unsaturated alcohol with the CAS number 928-97-2. This compound belongs to the family of leaf alcohols and is widely recognized for its fresh, green, and grassy aroma, making it a valuable ingredient in the flavor and fragrance industry. The compound's unique chemical structure, featuring a double bond at the 3-position and a hydroxyl group at the 1-position, contributes to its distinctive sensory properties and reactivity.

The growing interest in natural and sustainable ingredients has positioned (3E)-hex-3-en-1-ol as a key player in modern formulations. Consumers are increasingly seeking products with clean labels and eco-friendly profiles, driving demand for compounds like trans-3-hexen-1-ol that can be derived from plant sources. Recent trends in the food and beverage industry highlight the importance of natural flavor enhancers, and this compound fits perfectly into this narrative due to its widespread occurrence in fruits and vegetables.

From a chemical perspective, (3E)-hex-3-en-1-ol exhibits several interesting properties that make it valuable for various applications. The compound's molecular weight of 100.16 g/mol and boiling point of approximately 156-157°C make it suitable for both cold and hot process applications. Its slight solubility in water but good solubility in most organic solvents enhances its versatility in formulation chemistry. The E-configuration of the double bond is particularly important as it contributes to the compound's stability and characteristic odor profile.

In the perfumery sector, 928-97-2 is prized for its ability to recreate the fresh-cut grass note that's highly desirable in green fragrances. Perfumers often use it as a top note in compositions aiming to evoke natural, outdoor sceneries. The compound's low odor threshold means it can be effective even at very small concentrations, making it cost-effective for fragrance houses. Recent innovations in sustainable perfumery have seen increased use of this material as consumers move away from synthetic musks and toward more botanical-inspired scents.

The food industry utilizes (3E)-hex-3-en-1-ol extensively as a flavoring agent, particularly in products requiring fresh, green notes. It's commonly found in fruit flavors, vegetable flavors, and herbal formulations. With the rise of plant-based diets and meat alternatives, this compound has gained additional importance in creating authentic vegetable and herb flavors that appeal to health-conscious consumers. Food technologists value its ability to enhance freshness perception in processed foods while maintaining clean-label status.

Recent research has explored the potential of trans-3-hexen-1-ol in agricultural applications. Studies suggest that this compound may play a role in plant defense mechanisms and could be utilized in sustainable pest management strategies. The volatile organic compound (VOC) emitted by plants under stress often includes (3E)-hex-3-en-1-ol, making it a potential signaling molecule in intercropping systems and integrated pest management programs. This aligns well with current agricultural trends emphasizing reduced pesticide use and ecological farming practices.

The production of 928-97-2 has evolved to meet increasing demand for natural identical versions. While it can be extracted from natural sources like green leaves and herbs, most commercial production now utilizes selective synthesis methods that yield high-purity material. Advances in catalytic processes have improved the efficiency of producing the desired E-isomer, reducing energy consumption and waste generation. These production innovations respond to the industry's need for sustainable chemical manufacturing practices.

Quality control of (3E)-hex-3-en-1-ol is crucial for its various applications. Analytical methods such as gas chromatography (GC) and mass spectrometry (MS) are typically employed to verify the compound's isomeric purity and absence of impurities. The International Organization of the Flavor Industry (IOFI) and other regulatory bodies have established standards for this material, ensuring its safe use in consumer products. With increasing scrutiny on food safety and product transparency, these quality measures have become more important than ever.

Looking to the future, trans-3-hexen-1-ol is well-positioned to benefit from several emerging trends. The growing functional fragrance market, which combines scent with mood-enhancing or other beneficial properties, could utilize this compound's natural green notes for stress-reducing or focus-enhancing formulations. Additionally, the expansion of biobased economies may open new avenues for production from renewable resources. As research continues into the compound's potential biological activities, we may discover new applications beyond its current uses in flavors and fragrances.

For formulators and product developers working with 928-97-2, understanding its compatibility with other ingredients is essential. The compound's reactivity can be both an advantage and a challenge, depending on the application. In personal care products, for instance, it can contribute to fresh scent profiles but may require stabilization in certain formulations. The development of encapsulation technologies has helped address some of these challenges, allowing for controlled release and improved stability in various product matrices.

The market for (3E)-hex-3-en-1-ol continues to grow, driven by consumer demand for natural sensory experiences in their everyday products. From fine fragrances to functional foods, this versatile compound offers solutions that align with current market trends toward sustainability, naturalness, and transparency. As research uncovers more about its properties and potential applications, trans-3-hexen-1-ol is likely to remain an important tool for chemists and formulators across multiple industries.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:928-97-2)反-3-己烯-1-醇
LE2473906
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:928-97-2)TRANS-3-HEXEN-1-OL
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Quantity:200kg
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